N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide
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Overview
Description
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide is a versatile chemical compound with significant potential in various scientific research fields. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a difluorobenzenecarboxamide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-[(2-chlorophenyl)sulfanyl]aniline: This intermediate is prepared by reacting 2-chlorothiophenol with 4-nitroaniline under suitable conditions, followed by reduction of the nitro group to an amine.
Coupling Reaction: The intermediate 4-[(2-chlorophenyl)sulfanyl]aniline is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified aromatic compounds with reduced functional groups.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
- N-{4-[(2-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
- N-{4-[(2-fluorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
Uniqueness
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its chlorophenyl and difluorobenzenecarboxamide moieties contribute to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2NOS/c20-14-4-1-2-7-17(14)25-13-10-8-12(9-11-13)23-19(24)18-15(21)5-3-6-16(18)22/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCHJLDVFVYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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